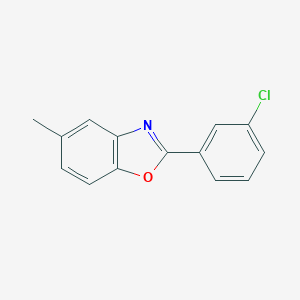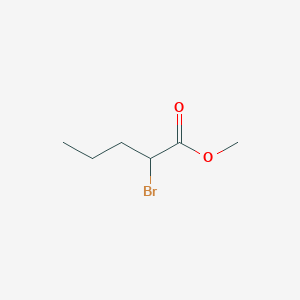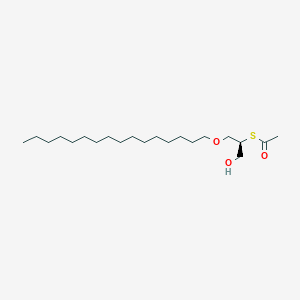![molecular formula C14H19FO9 B179894 [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate CAS No. 118396-36-4](/img/structure/B179894.png)
[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate, also known as FMA, is a fluorinated derivative of glucose. It is a commonly used compound in scientific research due to its unique chemical properties. In
Applications De Recherche Scientifique
[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate is widely used in scientific research as a biochemical probe to study the metabolism of glucose. It is used to label glucose in vivo and in vitro to track its movement and utilization in various metabolic pathways. [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate is also used in the development of new diagnostic tools for diseases such as cancer and diabetes.
Mécanisme D'action
[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate is metabolized by enzymes in the body to release fluorine-18, which emits positrons. These positrons can be detected by positron emission tomography (PET) imaging, allowing for the visualization of glucose metabolism in living organisms. [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate is also used in the development of new radiotracers for PET imaging.
Biochemical and Physiological Effects
[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate is a non-toxic compound that is rapidly metabolized and excreted from the body. It does not have any known biochemical or physiological effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a non-toxic compound that can be safely used in vivo and in vitro. However, [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate has some limitations as well. It has a short half-life, which limits its use in long-term studies. It is also expensive to produce, which can be a limiting factor for some research projects.
Orientations Futures
There are several future directions for the use of [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate in scientific research. One direction is the development of new radiotracers for PET imaging. [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate can be used as a starting point for the synthesis of new radiotracers that can be used to study different metabolic pathways. Another direction is the development of new diagnostic tools for diseases such as cancer and diabetes. [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate can be used to label glucose in vivo and in vitro, allowing for the development of new diagnostic tools that can detect changes in glucose metabolism in these diseases.
Conclusion
[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate is a unique compound that has a wide range of scientific research applications. Its synthesis method is well-established, and it has several advantages for lab experiments. [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate is a valuable tool for studying glucose metabolism and developing new diagnostic tools for diseases such as cancer and diabetes. With continued research, [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate has the potential to contribute to significant advances in the field of biomedical research.
Méthodes De Synthèse
The synthesis of [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate involves the reaction between glucose and trifluoroacetic anhydride in the presence of acetic anhydride. The reaction is carried out under anhydrous conditions with a catalyst such as pyridine. The resulting product is purified using column chromatography to obtain pure [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate.
Propriétés
IUPAC Name |
[(2S,3R,4S,5R,6R)-4,5,6-triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYYXVXMDLMRLI-HTOAHKCRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)CF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

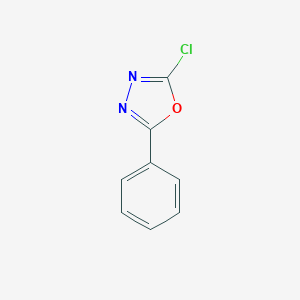
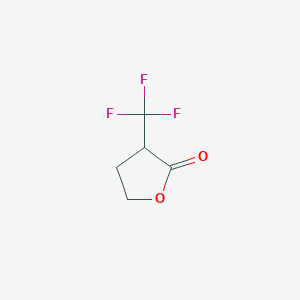
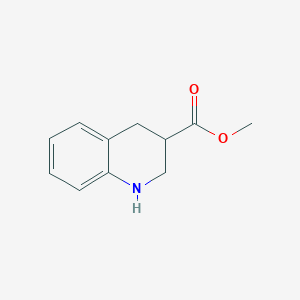
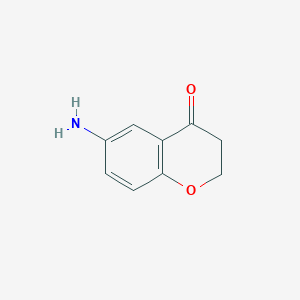
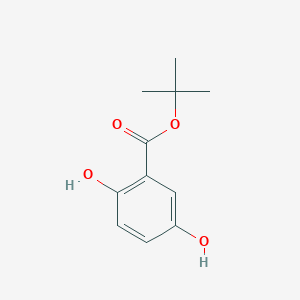

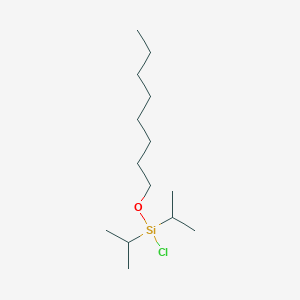
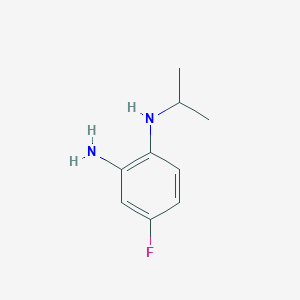
![Methyl 2-[(diphenylmethylidene)amino]prop-2-enoate](/img/structure/B179835.png)
